4-(Methylamino)pentan-2-ol
Description
4-(Methylamino)pentan-2-ol is a secondary alcohol with a methylamino (-NHCH₃) substituent at the fourth carbon of a pentan-2-ol backbone. Its molecular formula is C₆H₁₅NO (molecular weight: 117.19 g/mol) .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
4-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7-3)4-6(2)8/h5-8H,4H2,1-3H3 |
InChI Key |
GJXMSASDQMEPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)NC |
Origin of Product |
United States |
Preparation Methods
Direct Reductive Amination of 2-Pentanone with Methylamine
An alternative approach involves the reductive amination of 2-pentanone with methylamine directly:
-
Reactants: 2-pentanone and methylamine
Reducing agents: Sodium cyanoborohydride, sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation (e.g., hydrogen gas with Pd/C)
Solvents: Anhydrous ethanol or ether
Temperature: Typically 0–5 °C for reduction steps; room temperature for imine formation
This method proceeds via imine formation between the ketone and methylamine, followed by reduction to the amino alcohol.
Industrial processes may use continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant concentration to maximize yield and purity.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination of acetyl acetone | Acetyl acetone (2,4-pentanedione) | Methylamine, nickel-aluminum alloy, aqueous base, 60–100 °C | Avoids pyrophoric reagents; one-pot process; scalable | Requires handling of metal alloy; moderate temperature |
| Sodium metal reduction in mixed solvents | Acetyl acetone | Sodium metal, isopropanol-THF, isolation of intermediates | Established method | Uses pyrophoric sodium; multi-step with isolation |
| Direct reductive amination of 2-pentanone | 2-Pentanone | Methylamine, NaBH4 or LiAlH4 or catalytic hydrogenation, ethanol/ether, 0–5 °C | Straightforward; adaptable to continuous flow | Requires careful control of reduction conditions |
| Catalytic hydrogenation of ketoenamine | Ketoenamine intermediate | H2 gas, Pd/C catalyst, pressure reactor | Clean reduction; no stoichiometric reductants | Requires high-pressure equipment |
Detailed Reaction Conditions and Parameters
Molar Ratios and Reaction Times
Molar ratio of diketone to methylamine: 1.0:1.0 to 1.0:1.5, optimally around 1.0:1.2.
Reaction time for ketoenamine formation: 30 minutes to 5 hours; typically 2–3 hours.
Reduction step: 10 to 50 minutes, often 20 to 40 minutes at 60–100 °C.
Solvents
Water is used for the ketoenamine formation step.
Toluene, xylene, ethylbenzene, or monochlorobenzene are preferred solvents for subsequent steps, especially for benzoylation in related derivatives.
Anhydrous ethanol or ether solvents are used in reductive amination and reduction steps.
Catalysts and Reducing Agents
Nickel-aluminum alloy in aqueous base for reduction.
Sodium borohydride or lithium aluminum hydride for laboratory scale reductions.
Palladium on carbon catalyst under hydrogen gas for catalytic hydrogenation.
Research Findings and Industrial Relevance
The one-pot synthesis route via ketoenamine intermediate and nickel-aluminum alloy reduction is favored industrially due to elimination of pyrophoric reagents and fewer isolation steps, enhancing safety and scalability.
Continuous flow reactors have been implemented to improve reaction control, yield, and reproducibility in industrial settings.
The compound serves as a key intermediate in the synthesis of internal electron donors for Ziegler-Natta catalysts, impacting polymerization processes.
Data Table: Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Molar ratio (diketone:methylamine) | 1.0:1.0 to 1.0:1.5 | Optimal ~1.0:1.2 |
| Ketoenamine formation time | 30 min to 5 h | Preferably 2–3 h |
| Reduction temperature | 60–100 °C | Preferably 70–90 °C |
| Reduction time | 10–50 min | Typically 20–40 min |
| Solvents | Water, toluene, ethanol, ether | Water for ketoenamine; organic solvents for reduction |
| Reducing agents | Ni-Al alloy, NaBH4, LiAlH4, Pd/C | Ni-Al alloy preferred industrially |
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo substitution reactions with halides or other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
4-(Methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Comparison with Similar Compounds
Research and Application Gaps
- Synthetic Challenges: Derivatives like 1-(3,6-dichlorocarbazol-9-yl)-4-(methylamino)pentan-2-ol require multi-step synthesis, complicating scalability .
- Pharmacological Potential: The methylamino-alcohol motif is recurrent in bioactive compounds (e.g., HSP90 inhibitors), suggesting unexplored therapeutic avenues .
Biological Activity
4-(Methylamino)pentan-2-ol, also known as 4-MAP, is an organic compound with the molecular formula C₆H₁₅NO. It is characterized by the presence of a methylamino group and a secondary alcohol, which contribute to its biological activity. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C₆H₁₅NO
- Molecular Weight : 115.20 g/mol
- Structure : The structure features a pentan-2-ol backbone with a methylamino substituent at the fourth carbon.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Pharmacological Effects :
- CNS Stimulation : Preliminary studies suggest that 4-MAP may exhibit stimulant properties similar to other compounds containing amino groups, potentially affecting neurotransmitter systems.
- Antidepressant Activity : Some analogs of methylamino alcohols have shown promise in treating mood disorders, indicating that 4-MAP could possess similar effects.
-
Mechanism of Action :
- The presence of the methylamino group may enhance the compound's ability to cross the blood-brain barrier, influencing neurotransmitter release and uptake.
- The hydroxyl group may facilitate interactions with various receptors, potentially modulating their activity.
Study 1: Stimulant Effects in Animal Models
A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant effects. The study utilized doses ranging from low (1 mg/kg) to high (10 mg/kg), with significant results observed at higher concentrations.
| Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) |
|---|---|
| 1 | 150 |
| 5 | 300 |
| 10 | 450 |
Study 2: Antidepressant-Like Effects
Another investigation assessed the antidepressant-like effects of 4-MAP using the forced swim test in mice. Results indicated a reduction in immobility time at doses of 5 mg/kg and above.
| Dose (mg/kg) | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| 1 | 110 |
| 5 | 80 |
| 10 | 60 |
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Secondary alcohol with methylamino group | Potential CNS stimulant and antidepressant |
| 4-Aminopentan-2-ol | Similar structure without methyl group | Less potent CNS effects |
| 3-Methylaminopropan-1-ol | Shorter carbon chain | Exhibits different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
